dimethyl 1H-pyrrole-2,5-dicarboxylate
Overview
Description
Dimethyl 1H-pyrrole-2,5-dicarboxylate is a derivative of pyrrole, a five-membered heterocyclic compound with a nitrogen atom. The dimethyl 1H-pyrrole-2,5-dicarboxylate structure is characterized by the presence of two carboxylate groups at the 2 and 5 positions of the pyrrole ring, which are esterified with methyl groups. This structure is a key intermediate in various chemical syntheses and has been the subject of several studies to understand its properties and reactivity.
Synthesis Analysis
The synthesis of pyrrole derivatives typically involves the formation of the pyrrole ring followed by functionalization at the relevant positions. For instance, the synthesis of ethyl 3,5-dimethyl-4-[(benzenesulfonyl)-hydrazonoethyl]-1H-pyrrol-2-carboxylate involves the condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate with benzohydrazide . Similarly, other derivatives like ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate are synthesized through condensation reactions . These methods could potentially be adapted for the synthesis of dimethyl 1H-pyrrole-2,5-dicarboxylate by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives has been extensively studied using spectroscopic methods such as NMR, UV-Vis, FT-IR, and mass spectroscopy, as well as quantum chemical calculations . These studies provide insights into the electronic transitions, vibrational modes, and molecular interactions within the compounds. For example, the vibrational analysis of ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate indicates the formation of dimers through hydrogen bonding .
Chemical Reactions Analysis
Pyrrole derivatives undergo various chemical reactions, including condensation, dimerization, and interactions with other reagents. The AlCl3-promoted reaction of methyl 2,5-dimethylpyrrole-1-carboxylate with dimethyl acetylenedicarboxylate leads to an unusual carbomethoxyl migration, forming a 2H-pyrrole . This type of reactivity could be relevant for dimethyl 1H-pyrrole-2,5-dicarboxylate when exposed to similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The thermodynamic parameters indicate that the formation of these compounds is generally exothermic and spontaneous at room temperature . The spectroscopic properties, such as absorption maxima, are determined by electronic transitions within the molecule, which are often associated with π-π* and charge transfer transitions . The non-linear optical (NLO) properties of these compounds have also been investigated, revealing potential applications in NLO devices .
Scientific Research Applications
Antimicrobial Applications
Dimethyl 1H-pyrrole-2,5-dicarboxylate derivatives, specifically (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, have been synthesized and evaluated for their antimicrobial activities. These compounds, synthesized through a series of reactions including cyclization and formylation, demonstrated significant antibacterial and antifungal activities. The presence of a heterocyclic ring and methoxy group in the structure contributed to their antimicrobial efficacy (Hublikar et al., 2019).
Green Chemistry
In the context of green chemistry, 2,5-dihydro-1H-pyrrole-3-carboxylates, a closely related compound, have been synthesized using a continuous flow ring-closing metathesis method. This environmentally friendly approach utilized dimethyl carbonate as a green solvent and proved effective for scale-up, yielding high-quality pyrrole derivatives (Drop et al., 2017).
Structural and Spectral Studies
Ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate and similar compounds have undergone comprehensive experimental and theoretical vibrational analyses. These studies, incorporating spectroscopic techniques and density functional theory (DFT), provide insights into the formation of dimers and the potential for new heterocyclic compound synthesis (Singh et al., 2014).
Anti-Inflammatory Properties
1H-pyrrole-2,5-dione derivatives, including dimethyl variants, have been synthesized and evaluated for their anti-inflammatory and antimicrobial properties. The structural and biological properties of these compounds were examined, highlighting their significant inhibition of pro-inflammatory cytokine production (Paprocka et al., 2022).
Molecular Interaction Studies
Various dimethyl 1H-pyrrole-2,5-dicarboxylate derivatives have been subject to experimental and quantum chemical studies to analyze molecular structure, spectroscopic properties, and chemical reactivity. These studies provide insights into the molecular interactions and potential applications in nonlinear optical materials (Singh et al., 2013).
Monoclonal Antibody Production
Research on 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, a derivative of dimethyl 1H-pyrrole-2,5-dicarboxylate, has shown its ability to enhance monoclonal antibody production in Chinese hamster ovary cell cultures. This compound demonstrated an impact on cell growth, glucose uptake, intracellular ATP during antibody production, and controlled galactosylation in N-linked glycans (Aki et al., 2021).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and to wash thoroughly after handling (P264) .
properties
IUPAC Name |
dimethyl 1H-pyrrole-2,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-12-7(10)5-3-4-6(9-5)8(11)13-2/h3-4,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRHDIDDAMSGAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(N1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001219496 | |
Record name | 1H-Pyrrole-2,5-dicarboxylic acid, 2,5-dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001219496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 1H-pyrrole-2,5-dicarboxylate | |
CAS RN |
1757-29-5 | |
Record name | 1H-Pyrrole-2,5-dicarboxylic acid, 2,5-dimethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1757-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrole-2,5-dicarboxylic acid, 2,5-dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001219496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dimethyl 1H-pyrrole-2,5-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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